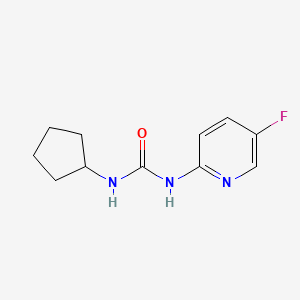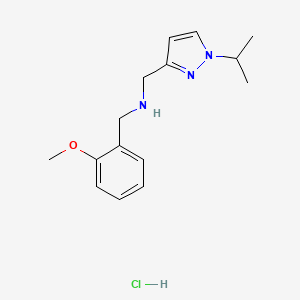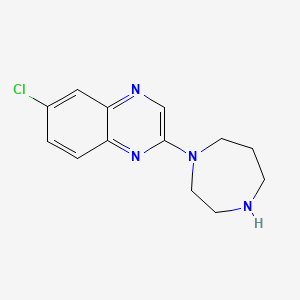![molecular formula C13H14F3N3 B12237366 2-[4-(trifluoromethyl)piperidin-1-yl]-1H-1,3-benzodiazole](/img/structure/B12237366.png)
2-[4-(trifluoromethyl)piperidin-1-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(trifluoromethyl)piperidin-1-yl]-1H-1,3-benzodiazole is a compound that features a piperidine ring substituted with a trifluoromethyl group and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)piperidin-1-yl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling with Benzodiazole: The final step involves coupling the piperidine derivative with a benzodiazole precursor using coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)piperidin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(trifluoromethyl)piperidin-1-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral or antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)piperidin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzodiazole moiety can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(trifluoromethyl)phenyl]piperidin-1-yl derivatives: These compounds share the trifluoromethyl and piperidine moieties but differ in the attached aromatic ring.
Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents on the piperidine ring.
Uniqueness
2-[4-(trifluoromethyl)piperidin-1-yl]-1H-1,3-benzodiazole is unique due to the combination of the trifluoromethyl group and the benzodiazole moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C13H14F3N3 |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]-1H-benzimidazole |
InChI |
InChI=1S/C13H14F3N3/c14-13(15,16)9-5-7-19(8-6-9)12-17-10-3-1-2-4-11(10)18-12/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
PDHAGPOWJALIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine](/img/structure/B12237284.png)


![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine](/img/structure/B12237294.png)
![4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12237296.png)
![N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12237302.png)
![1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12237305.png)
![2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12237329.png)

![1-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12237335.png)
![4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12237338.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12237350.png)
![5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12237364.png)
![6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B12237365.png)
